molecular formula C7H5NO2 B8480590 2,1-Benzisoxazol-7-ol

2,1-Benzisoxazol-7-ol

Cat. No.: B8480590
M. Wt: 135.12 g/mol
InChI Key: ZLVWJHPTVPSIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1-Benzisoxazol-7-ol (CAS Number: 55559-31-4) is a chemical compound based on the 2,1-benzisoxazole scaffold, a fused aromatic heterocyclic system incorporating oxygen and nitrogen atoms . This structural motif is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel pharmacologically active agents. Researchers value this core structure for its versatility as a building block and its presence in compounds with a diverse range of biological activities. The broader 1,2-benzisoxazole pharmacophore is a recognized privileged structure in pharmaceutical design. It forms the essential core of several FDA-approved drugs, including the antipsychotics risperidone and iloperidone, as well as the anticonvulsant zonisamide . Furthermore, scientific literature highlights the potential of benzisoxazole derivatives in antimicrobial research. A naturally occurring 1,2-benzisoxazole has been identified as a potent antibiotic against multi-drug resistant Acinetobacter baumannii , with studies indicating that hydroxyl substitutions on the benzisoxazole ring are critical for its antibacterial efficacy . This underscores the research value of substituted benzisoxazoles like this compound in addressing the global challenge of antibiotic resistance. The benzisoxazole scaffold also shows promise in other therapeutic areas, including anticancer research, where it is being investigated in hybrid molecules for its antiproliferative effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to determine the suitability of this product for their intended application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

2,1-benzoxazol-7-ol

InChI

InChI=1S/C7H5NO2/c9-6-3-1-2-5-4-10-8-7(5)6/h1-4,9H

InChI Key

ZLVWJHPTVPSIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CON=C2C(=C1)O

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2,1-Benzisoxazol-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the crystal structure analysis of 2,1-Benzisoxazol-7-ol, a molecule of significant interest in medicinal chemistry. The 2,1-benzisoxazole scaffold, also known as anthranil, is a key pharmacophore found in a variety of biologically active compounds, exhibiting potential as inhibitors of enzymes like monoamine oxidases (MAOs) and Pim-1 kinase, and demonstrating antimicrobial and anticancer properties.[1][2][3] A thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics.

This document will detail the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction analysis and structure refinement, offering field-proven insights into the causality behind experimental choices.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The chosen synthetic route and crystallization method are critical, as they directly impact the quality of the final structural data.

Strategic Synthesis of this compound

While numerous methods exist for the synthesis of the 2,1-benzisoxazole core, a common and effective approach involves the cyclization of an ortho-substituted nitrobenzene derivative.[4][5] For this compound, a plausible synthetic pathway would start from 2-nitro-6-hydroxy-substituted benzene precursor.

A potential synthetic approach could involve the reductive cyclization of a suitably substituted o-nitroaryl compound. For instance, the reduction of a 2-nitro-6-hydroxybenzaldehyde or a related ketone could lead to the formation of the desired 2,1-benzisoxazole ring system. The choice of reducing agent is critical to favor intramolecular cyclization over simple reduction of the nitro group.

It is imperative to rigorously purify the synthesized this compound, typically via column chromatography followed by recrystallization, to remove any impurities that could hinder the growth of high-quality single crystals.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm in each direction, and free from defects. Several crystallization techniques should be systematically explored.

Experimental Protocol: Crystallization Screening of this compound

  • Solvent Selection: Begin by assessing the solubility of the purified this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, water).

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature. This is often a successful starting point for unknown compounds.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization. A common setup is the hanging drop or sitting drop method.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow cooling of the solution can lead to the formation of single crystals.[6] The rate of cooling is a critical parameter to control.

  • Co-crystallization: If obtaining single crystals of the parent compound proves difficult, co-crystallization with a suitable co-former can be attempted.[6] The co-former should be selected based on its potential for complementary intermolecular interactions, such as hydrogen bonding, with the hydroxyl group of this compound.

The following diagram illustrates a general workflow for crystallization screening:

Crystallization Workflow cluster_Preparation Material Preparation cluster_Screening Crystallization Screening cluster_Analysis Crystal Analysis Purified_Compound High-Purity This compound Solvent_Selection Solvent Selection Purified_Compound->Solvent_Selection Dissolve in various solvents Slow_Evaporation Slow Evaporation Solvent_Selection->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Selection->Vapor_Diffusion Crystal_Inspection Microscopic Inspection Slow_Evaporation->Crystal_Inspection Vapor_Diffusion->Crystal_Inspection Cooling Cooling Cooling->Crystal_Inspection Diffraction_Test X-ray Diffraction Test Crystal_Inspection->Diffraction_Test Select suitable crystals Solvent_selection Solvent_selection Solvent_selection->Cooling

Caption: A generalized workflow for the crystallization of this compound.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (usually 100 K).

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each orientation. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay. This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

Structure Solution and Refinement: From Data to a 3D Model

The final step in the crystal structure analysis is the determination and refinement of the atomic positions from the processed diffraction data.

Computational Protocol: Structure Solution and Refinement

  • Structure Solution: The phase problem is solved using either direct methods or Patterson methods to obtain an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process involves adjusting the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located in the difference Fourier map.

  • Final Refinement and Validation: The final refinement is carried out until convergence is reached. The quality of the final structure is assessed using various crystallographic R-factors and other validation tools to ensure the model is chemically reasonable and accurately represents the experimental data.

The following diagram illustrates the workflow for structure determination:

Structure_Determination_Workflow Data_Collection X-ray Data Collection Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Reduction->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Structure_Refinement Structure Refinement (Least-Squares) Initial_Model->Structure_Refinement Hydrogen_Placement Hydrogen Atom Placement Structure_Refinement->Hydrogen_Placement Final_Model Final Refined Structure Structure_Refinement->Final_Model Hydrogen_Placement->Structure_Refinement Validation Structure Validation (R-factors, etc.) Final_Model->Validation

Caption: Workflow for the determination of a crystal structure from diffraction data.

Analysis of the Crystal Structure of this compound

A successful crystal structure determination of this compound would provide a wealth of information crucial for drug development professionals.

Anticipated Structural Insights:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the 2,1-benzisoxazole ring and the hydroxyl substituent will be determined.

  • Intermolecular Interactions: A detailed analysis of the crystal packing will reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring, as well as potential π-π stacking interactions between the aromatic rings.

  • Polymorphism: Crystallization under different conditions may lead to different polymorphic forms, which can have significant implications for the physicochemical properties of the compound, such as solubility and bioavailability.

The following table summarizes the key crystallographic parameters that would be obtained from a successful analysis.

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.
ZThe number of molecules in the unit cell.
Final R-factors (R1, wR2)Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GooF)A statistical measure of the quality of the refinement.

Conclusion

The crystal structure analysis of this compound, while a meticulous process, is an indispensable step in understanding its chemical behavior and biological activity. By following a systematic approach to synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a detailed three-dimensional model of the molecule. This structural information is invaluable for guiding further drug discovery efforts, enabling the design of more potent and selective analogs. The insights gained from the crystal structure will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Mąkosza, M., & Staliński, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(11), 1897–1904. [Link]

  • ResearchGate. (n.d.). Structure of 2,1-benzisoxazole-3-carboxylic acid (1) and... Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6527. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 2,1-benzisoxazole derivatives 7a–c. Retrieved from [Link]

  • Gagnon, K. J., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(21), 5664–5667. [Link]

  • Gagnon, K. J., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]

  • ResearchGate. (n.d.). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Retrieved from [Link]

  • De, S., et al. (2019). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. Organic Letters, 21(15), 6049–6052. [Link]

  • ResearchGate. (n.d.). The general structure of the 2,1-benzisoxazole derivatives that were... Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Organic & Biomolecular Chemistry, 18(46), 9403-9407. [Link]

  • Kim, H., et al. (2021). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. Crystals, 11(11), 1339. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1385. [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1143–1150. [Link]

  • NIST. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,1-Benzisoxazole. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzisoxazole. Retrieved from [Link]

  • Creighton ResearchWorks. (n.d.). CCDC 2130342: Experimental Crystal Structure Determination. Retrieved from [Link]

  • NIST. (n.d.). 2,1-Benzisoxazole. Retrieved from [Link]

Sources

Stability and degradation pathways of 2,1-Benzisoxazol-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,1-Benzisoxazol-7-ol

Executive Summary

2,1-Benzisoxazole derivatives are significant scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2][3] The stability and degradation profile of any active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical analysis of the intrinsic stability and potential degradation pathways of this compound. By integrating foundational chemical principles with established knowledge of the benzisoxazole core and phenolic moieties, this document offers a predictive framework for researchers, scientists, and drug development professionals. We will explore the molecule's susceptibility to hydrolytic, oxidative, photolytic, and thermal stress, providing detailed experimental protocols for conducting forced degradation studies as mandated by regulatory bodies like the ICH.[4][5]

Introduction to this compound

The 2,1-benzisoxazole (anthranil) ring system is a "privileged" heterocyclic scaffold in drug discovery, with derivatives showing promise as inhibitors of enzymes like monoamine oxidases (MAOs), making them relevant for neurodegenerative diseases.[1][6] The introduction of a hydroxyl group at the 7-position creates this compound, a molecule with a unique electronic and chemical profile. The phenolic hydroxyl group is expected to significantly influence the molecule's reactivity, solubility, and metabolic fate, while also presenting specific stability challenges.

Understanding the degradation pathways is not merely a regulatory hurdle; it is fundamental to developing robust formulations, establishing appropriate storage conditions, and ensuring the safety of the final drug product by identifying potentially toxic degradants.[7] This guide serves as a proactive tool for anticipating and mitigating stability issues during the drug development lifecycle.

Physicochemical Properties and Intrinsic Stability

While specific experimental data for this compound is scarce, we can infer its general properties. The parent compound, 2,1-benzisoxazole, is described as stable under recommended temperatures and pressures.[8] However, the presence of a phenolic hydroxyl group introduces new considerations.

PropertyPredicted Value / CharacteristicRationale / Implication
Molecular Formula C₇H₅NO₂Based on chemical structure.
Molecular Weight 135.12 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidCommon for small aromatic molecules.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, alcohols)The phenolic group may slightly increase aqueous solubility over the parent anthranil.
pKa ~8-10The phenolic hydroxyl group is weakly acidic. This is critical for predicting stability in pH-dependent hydrolysis.
Reactivity Incompatible with strong oxidizing agents.[8]The phenol moiety is particularly susceptible to oxidation. The isoxazole ring may be prone to cleavage under harsh pH conditions.

Handling and Storage Recommendations: To mitigate degradation, this compound should be stored in a cool, dry, and dark place in a well-sealed container. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

Potential Degradation Pathways

The degradation of this compound is predicted to occur through several key pathways, driven by the combined reactivity of the benzisoxazole core and the 7-hydroxy substituent.

Hydrolytic Degradation (Acidic and Basic)

The isoxazole ring, while aromatic, contains a labile N-O bond susceptible to cleavage under both acidic and basic conditions.

  • Base-Catalyzed Hydrolysis : In an alkaline medium, the phenolic proton will be abstracted, forming a phenoxide ion. This electron-donating group can increase the electron density in the benzene ring, but the primary degradation pathway is likely the nucleophilic attack of a hydroxide ion on the isoxazole ring. This can lead to ring-opening to form a salicylonitrile derivative, a phenomenon related to the Kemp elimination observed in other benzisoxazole systems. Base hydrolysis is often a major degradation pathway for susceptible drugs.[9]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, protonation of the nitrogen or oxygen atom in the isoxazole ring can activate it for nucleophilic attack by water. This would also result in ring-opening, potentially yielding a 2-amino-3-hydroxybenzoic acid derivative after subsequent transformations.

G cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis B_Start This compound B_Intermediate Ring-Opened Intermediate (Salicylonitrile derivative) B_Start->B_Intermediate OH⁻ Attack A_Start This compound A_Intermediate Protonated Isoxazole A_Start->A_Intermediate H⁺ A_Final Ring-Opened Product (2-amino-3-hydroxy benzoic acid derivative) A_Intermediate->A_Final H₂O Attack

Caption: Predicted Hydrolytic Degradation Pathways.

Oxidative Degradation

Oxidative stress is a significant threat to the stability of this compound, primarily due to the electron-rich phenolic ring. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) can be used to simulate this process.[10]

The hydroxyl group makes the aromatic ring highly susceptible to electrophilic attack and oxidation. The reaction can proceed via a phenoxy radical intermediate, leading to the formation of quinone-type structures. These quinones are often highly colored and can potentially polymerize, leading to complex degradation mixtures. The N-O bond of the isoxazole ring may also be susceptible to oxidative cleavage.

G Ox_Start This compound Ox_Radical Phenoxy Radical Intermediate Ox_Start->Ox_Radical [O] e.g., H₂O₂ Ox_Quinone Quinone-type Degradant Ox_Radical->Ox_Quinone Further Oxidation Ox_Polymer Polymeric Products Ox_Quinone->Ox_Polymer Polymerization

Caption: General Pathway for Oxidative Degradation.

Photodegradation

Aromatic and heterocyclic compounds often absorb UV radiation, making them susceptible to photodegradation. The energy absorbed can promote the molecule to an excited state, leading to bond cleavage or reaction with other molecules (e.g., oxygen).[11]

For this compound, potential photolytic pathways include:

  • N-O Bond Cleavage : Homolytic cleavage of the weak N-O bond could generate radical intermediates, initiating a cascade of secondary reactions.

  • Photo-oxidation : In the presence of oxygen, the excited state of the molecule can generate reactive oxygen species (ROS) like singlet oxygen, which can then attack the parent molecule, leading to oxidative degradation products similar to those described above.[11]

Experimental Protocols for Stability Assessment

To definitively characterize the stability of this compound, a forced degradation study should be conducted according to ICH guidelines.[4][7] The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation products are formed without excessive secondary degradation.

Workflow for Forced Degradation Studies

Caption: Workflow for a Forced Degradation Study.

Protocol: Acid/Base Hydrolysis
  • Preparation : Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Stress : Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M.

  • Base Stress : Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M.

  • Incubation : Keep the base solution at room temperature and the acid solution in a water bath at 60-70°C.[5] Monitor at time points (e.g., 2, 4, 8, 24 hours).

  • Sampling : At each time point, withdraw an aliquot.

  • Neutralization : Neutralize the acid sample with an equivalent amount of NaOH, and the base sample with an equivalent amount of HCl. This is crucial to stop the degradation reaction.

  • Analysis : Dilute the neutralized sample to a suitable concentration and analyze immediately using a stability-indicating HPLC method.

Protocol: Oxidative Degradation
  • Preparation : Prepare a 1 mg/mL solution of the compound as described above.

  • Stress Application : Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[10]

  • Incubation : Store the solution at room temperature, protected from light.

  • Sampling : Monitor at time points (e.g., 2, 4, 8, 24 hours).

  • Analysis : Dilute the sample and analyze directly by HPLC.

Protocol: Photostability Testing
  • Sample Preparation : Expose both the solid drug substance and a solution (e.g., 1 mg/mL) to light.

  • Control : Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Exposure : Place the samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analysis : After exposure, analyze the light-exposed and dark control samples by HPLC. Compare the chromatograms to identify any photodegradants.

Development of a Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the standard technique.

Key Method Development Goals:

  • Resolution : Achieve baseline separation between the parent peak of this compound and all significant degradation product peaks.

  • Peak Purity : Use a photodiode array (PDA) detector to assess peak purity of the parent compound under all stress conditions, ensuring no degradants are co-eluting.

  • Mass Balance : Account for the total amount of the drug, where the decrease in the parent compound is balanced by the sum of the degradation products formed.

Conclusion

While this compound belongs to a class of generally stable heterocyclic compounds, its 7-hydroxy substituent introduces specific vulnerabilities. The molecule is predicted to be most susceptible to oxidative degradation due to the electron-rich phenolic ring and base-catalyzed hydrolysis , which can induce ring-opening of the isoxazole moiety. Photodegradation also remains a significant risk.

The insights and protocols provided in this guide serve as a robust starting point for any research or development program involving this compound. A systematic forced degradation study is essential to experimentally confirm these predicted pathways, elucidate the structure of the resulting degradants, and develop a validated, stability-indicating analytical method. This foundational work is indispensable for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this promising scaffold.

References

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC. (2023, March 19).
  • 2,1-BENZISOXAZOLE | Georganics. (2010, December 18). Georganics.
  • The synthesis of 2,1-benzisoxazole derivatives 7a–c.
  • Review on Forced Degradation Studies.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • The general structure of the 2,1-benzisoxazole derivatives that were...
  • 2,1-Benzisoxazole | C7H5NO | CID 67498. PubChem.
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc.
  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC.
  • Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal.
  • Synthesis of the 2,1-benzisoxazole 11.
  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole deriv
  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Royal Society of Chemistry.
  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids.
  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.

Sources

Methodological & Application

Application Note & Protocols: Novel Synthetic Methods for 2,1-Benzisoxazol-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,1-Benzisoxazole Scaffold

The 2,1-benzisoxazole (anthranil) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its unique electronic and structural properties have led to its incorporation into a wide range of therapeutic agents. Derivatives of 2,1-benzisoxazole have demonstrated significant potential in the management of cardiovascular diseases, inflammatory conditions, and metabolic disorders.[2] Furthermore, this scaffold is a key component in molecules exhibiting anticancer, antimicrobial, and antipsychotic activities.[3] Specifically, the introduction of a hydroxyl group at the 7-position, yielding 2,1-Benzisoxazol-7-ol, offers a valuable point for further functionalization or for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound through hydrogen bonding interactions.

This application note provides a comprehensive guide to a novel and efficient synthetic pathway for this compound. The presented methodology is designed to be robust and scalable, addressing the need for reliable access to this important building block in pharmaceutical research and development. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step protocols, and offer insights into the critical parameters for successful execution.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of 2,1-benzisoxazoles is most commonly achieved through the reductive cyclization of ortho-nitro-substituted aromatic carbonyl compounds.[4] This approach is favored for its efficiency and the ready availability of starting materials. Our proposed strategy for the synthesis of this compound leverages this principle in a two-step sequence, commencing with the regioselective nitration of a suitable precursor followed by an intramolecular reductive cyclization.

For this guide, we will focus on a pathway starting from the commercially available 2-hydroxy-6-methoxybenzaldehyde. This starting material allows for the introduction of the nitro group at the desired position and the methoxy group serves as a stable protecting group for the phenol, which can be cleaved in the final step to yield the target this compound.

Synthetic_Pathway_for_this compound start 2-Hydroxy-6-methoxybenzaldehyde intermediate 2-Hydroxy-6-methoxy-3-nitrobenzaldehyde start->intermediate Nitration (HNO₃, Acetic Acid) product_protected 7-Methoxy-2,1-benzisoxazole intermediate->product_protected Reductive Cyclization (e.g., SnCl₂·2H₂O) final_product This compound product_protected->final_product Demethylation (e.g., BBr₃ or AlCl₃)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Hydroxy-6-methoxy-3-nitrobenzaldehyde (Intermediate 1)

The introduction of a nitro group ortho to the hydroxyl group and meta to the aldehyde is a critical step. The directing effects of the hydroxyl and methoxy groups favor nitration at the positions ortho and para to them. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Materials and Reagents:

ReagentCAS NumberMolecular WeightComments
2-Hydroxy-6-methoxybenzaldehyde708-76-9152.15 g/mol Starting material
Glacial Acetic Acid64-19-760.05 g/mol Solvent
Nitric Acid (70%)7697-37-263.01 g/mol Nitrating agent
Deionized Water7732-18-518.02 g/mol For workup
Crushed Ice--For quenching
Sodium Bicarbonate (sat. solution)144-55-884.01 g/mol For neutralization
Ethyl Acetate141-78-688.11 g/mol Extraction solvent
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Drying agent

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (65.7 mmol) of 2-hydroxy-6-methoxybenzaldehyde in 100 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Preparation of Nitrating Agent: In a separate beaker, cautiously add 7.0 mL of 70% nitric acid to 10 mL of glacial acetic acid, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of the aldehyde over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70).

  • Quenching: Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with stirring. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 80-90% Appearance: Yellow solid

Part 2: Synthesis of 7-Methoxy-2,1-benzisoxazole (Protected Product)

This step involves the reductive cyclization of the ortho-nitrobenzaldehyde intermediate. Stannous chloride (tin(II) chloride) is a mild and effective reducing agent for this transformation.

Caption: Mechanism of reductive cyclization.

Materials and Reagents:

ReagentCAS NumberMolecular WeightComments
2-Hydroxy-6-methoxy-3-nitrobenzaldehyde-197.14 g/mol Starting material from Part 1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63 g/mol Reducing agent
Ethanol (Absolute)64-17-546.07 g/mol Solvent
Hydrochloric Acid (Concentrated)7647-01-036.46 g/mol To maintain acidic conditions
Sodium Hydroxide (5M solution)1310-73-240.00 g/mol For neutralization
Dichloromethane75-09-284.93 g/mol Extraction solvent
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Drying agent

Protocol:

  • Suspension: In a 500 mL round-bottom flask, suspend 10.0 g (50.7 mmol) of 2-hydroxy-6-methoxy-3-nitrobenzaldehyde in 200 mL of absolute ethanol.

  • Addition of Reducing Agent: To this suspension, add 34.3 g (152.2 mmol) of tin(II) chloride dihydrate in one portion.

  • Acidification and Reflux: Add 20 mL of concentrated hydrochloric acid and equip the flask with a reflux condenser. Heat the mixture to reflux (approximately 80-85 °C) with stirring for 3-4 hours. The reaction should become homogeneous.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by the dropwise addition of a 5M sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the celite pad with dichloromethane (3 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: 60-75% Appearance: Off-white to pale yellow solid

Part 3: Synthesis of this compound (Final Product)

The final step is the deprotection of the methoxy group to unveil the desired hydroxyl functionality. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers. Alternatively, aluminum chloride (AlCl₃) can be used.[5]

CAUTION: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials and Reagents:

ReagentCAS NumberMolecular WeightComments
7-Methoxy-2,1-benzisoxazole-149.15 g/mol Starting material from Part 2
Boron Tribromide (1M in DCM)10294-33-4250.52 g/mol Demethylating agent
Dichloromethane (DCM, anhydrous)75-09-284.93 g/mol Solvent
Methanol67-56-132.04 g/mol For quenching
Saturated Sodium Bicarbonate Solution144-55-884.01 g/mol For workup
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Drying agent

Protocol:

  • Dissolution: Dissolve 5.0 g (33.5 mmol) of 7-methoxy-2,1-benzisoxazole in 100 mL of anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add 40.2 mL (40.2 mmol) of a 1M solution of boron tribromide in dichloromethane via a syringe or dropping funnel over 30 minutes.

  • Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of 50 mL of methanol.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Workup: Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Yield: 70-85% Appearance: Solid, color to be determined upon synthesis.

Summary of Synthetic Data

StepStarting MaterialProductReagentsYield (%)
12-Hydroxy-6-methoxybenzaldehyde2-Hydroxy-6-methoxy-3-nitrobenzaldehydeHNO₃, Acetic Acid80-90
22-Hydroxy-6-methoxy-3-nitrobenzaldehyde7-Methoxy-2,1-benzisoxazoleSnCl₂·2H₂O, HCl, Ethanol60-75
37-Methoxy-2,1-benzisoxazoleThis compoundBBr₃, Dichloromethane70-85

Conclusion

The protocols detailed in this application note provide a reliable and adaptable synthetic route to this compound, a valuable building block for drug discovery and development. By employing a strategic protection-nitration-cyclization-deprotection sequence, this methodology offers high yields and manageable purification procedures. The principles and techniques described herein can be applied to the synthesis of a variety of substituted 2,1-benzisoxazoles, empowering researchers to explore the chemical space around this important pharmacophore.

References

  • Genung, N. E., et al. (2014). Synthesis of 1,3-dihydro-2,1-benzisoxazoles by formation and reduction of 2,1-benzisoxazolones.
  • ResearchGate. (n.d.). The synthesis of 2,1-benzisoxazole derivatives 7a–c. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from [Link]

  • Vibzzlab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. [Link]

  • Mąkosza, M., et al. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(11), 1927–1934. [Link]

  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrosynthesis of 2,1-Benzisoxazole from o-Nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(2), 303-308. [Link]

  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. Retrieved from [Link]

Sources

Application Notes and Protocols for O-alkylation and O-acylation of 2,1-Benzisoxazol-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,1-Benzisoxazol-7-ol Functionalization

The 2,1-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives have shown a wide spectrum of biological activities, including potential as monoamine oxidase (MAO) inhibitors for the treatment of neurological disorders.[1][2] The strategic functionalization of the 2,1-benzisoxazole core is therefore of paramount importance in the generation of novel molecular entities with tailored pharmacological profiles.

This guide provides a detailed exploration of the O-alkylation and O-acylation reactions of a key intermediate, this compound. The phenolic hydroxyl group at the 7-position offers a versatile handle for introducing a diverse range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-proven protocols for their successful implementation in a research and development setting.

Part 1: O-Alkylation of this compound via Williamson Ether Synthesis

The O-alkylation of this compound is most effectively achieved through the Williamson ether synthesis. This venerable yet highly reliable method involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Reaction Mechanism

The reaction proceeds in two discrete steps:

  • Deprotonation: A suitable base abstracts the acidic proton from the hydroxyl group of this compound, forming the corresponding phenoxide ion. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted SN2 mechanism. This leads to the formation of the desired ether and a halide salt as a byproduct.

O_Alkylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Benzisoxazolol This compound Phenoxide 2,1-Benzisoxazol-7-oxide Benzisoxazolol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Protonated_Base Protonated Base Base->Protonated_Base + H⁺ Alkyl_Halide Alkyl Halide (R-X) Ether 7-Alkoxy-2,1-benzisoxazole Phenoxide->Ether + R-X Halide_Ion Halide Ion (X⁻) Alkyl_Halide->Halide_Ion Displacement

Caption: O-Alkylation via Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 7-Methoxy-2,1-benzisoxazole

This protocol details the methylation of this compound as a representative example.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone or DMF (10 mL per mmol of substrate) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or maintain at 60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Summary and Considerations
ParameterRecommendationRationale
Alkylating Agent Primary alkyl halides (I > Br > Cl)Secondary and tertiary halides are prone to elimination side reactions.[3]
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ and Cs₂CO₃ are milder and easier to handle. NaH is a stronger, non-nucleophilic base for less reactive substrates.
Solvent Acetone, Acetonitrile, DMF, DMSOPolar aprotic solvents are preferred as they do not solvate the nucleophile, thus accelerating the reaction rate.
Temperature Room temperature to refluxDependent on the reactivity of the alkylating agent and the solvent's boiling point.
Typical Yields 70-95%Generally high for this reaction type.

Part 2: O-Acylation of this compound via Schotten-Baumann Reaction

The O-acylation of this compound introduces an ester functionality and is commonly achieved using the Schotten-Baumann reaction. This method involves the reaction of the phenol with an acyl chloride or anhydride in the presence of a base.

Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Activation of the Phenol (Optional but recommended): A base is used to deprotonate the phenol, increasing its nucleophilicity.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (typically a halide ion). The base also serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[4]

O_Acylation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Benzisoxazolol This compound Tetrahedral_Intermediate Tetrahedral Intermediate Benzisoxazolol->Tetrahedral_Intermediate + RCOCl Acyl_Chloride Acyl Chloride (RCOCl) Ester 7-Acyloxy-2,1-benzisoxazole Tetrahedral_Intermediate->Ester - Cl⁻ HCl HCl Base Base (e.g., Pyridine, Et₃N) HCl->Base Neutralization

Caption: O-Acylation via Schotten-Baumann Reaction.

Experimental Protocol: Synthesis of 2,1-Benzisoxazol-7-yl Acetate

This protocol provides a method for the acetylation of this compound.

Materials:

  • This compound

  • Acetyl Chloride or Acetic Anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary and Considerations
ParameterRecommendationRationale
Acylating Agent Acyl chlorides, Acyl anhydridesAcyl chlorides are generally more reactive than anhydrides.
Base Pyridine, Triethylamine (Et₃N), aq. NaOHPyridine and triethylamine act as catalysts and acid scavengers. Aqueous NaOH can be used in a biphasic system.[5][6]
Solvent Dichloromethane, THF, Diethyl etherAprotic solvents are typically used. A two-phase system with water can also be employed.
Temperature 0 °C to room temperatureThe reaction is often exothermic and initial cooling is recommended to control the reaction rate.
Typical Yields 80-98%Generally very high for this type of transformation.

Applications in Drug Development

The O-alkylated and O-acylated derivatives of this compound serve as valuable intermediates and final compounds in drug discovery programs.

  • Modulation of Lipophilicity: The introduction of alkyl or acyl groups at the 7-position allows for the fine-tuning of the molecule's lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR) Studies: A library of O-substituted analogs can be rapidly synthesized to probe the structure-activity relationships of a particular biological target. This is crucial for optimizing the potency and selectivity of lead compounds.

  • Prodrug Strategies: The O-acyl derivatives can be designed as prodrugs. The ester linkage can be metabolically labile, undergoing hydrolysis in vivo to release the active 7-hydroxy-2,1-benzisoxazole pharmacophore.

References

  • Organic Chemistry Portal. Synthesis of 2,1-Benzisoxazoles. [Link]

  • ResearchGate. The synthesis of 2,1-benzisoxazole derivatives 7a–c. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • PMC. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. [Link]

  • PMC. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][6]naphthyrin-5(6H)-one. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • PMC. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • MDPI. recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]

  • ACS Publications. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • PMC. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. [Link]

  • RSC Publishing. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. [Link]

  • PubMed. Acylation of benzoxazolin-2-ones and 3-hydroxy-1,2-benzisoxazoles. [Link]

  • PubMed. [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. [Link]

  • Semantic Scholar. 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. [Link]

  • PMC. Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction. [Link]

  • YouTube. Schotten-Baumann Reaction and its Mechanism. [Link]

  • Wikipedia. Phenol ether. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,1-Benzisoxazol-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2,1-Benzisoxazole Scaffold in Modern Drug Discovery

The 2,1-benzisoxazole, also known as anthranil, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. Derivatives of benzisoxazole have demonstrated significant potential in managing cardiovascular conditions, inflammatory diseases, and metabolic disorders.[1][2] Notably, this scaffold is a core component in drugs targeting the central nervous system, including antipsychotics and anticonvulsants, and has shown promise in the development of novel inhibitors for enzymes like monoamine oxidases (MAOs), which are critical targets in the treatment of neurodegenerative and psychiatric disorders.[1][3][4]

The functionalization of the 2,1-benzisoxazole core is paramount to modulating its pharmacological activity. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a direct path to a diverse range of analogues.[5] This guide provides detailed application notes and protocols for the strategic functionalization of the 7-position of the 2,1-benzisoxazole nucleus, starting from the readily accessible 2,1-benzisoxazol-7-ol. By converting the phenol to a reactive triflate intermediate, a wide range of coupling partners can be introduced via Suzuki-Miyaura, Heck, and Sonogashira reactions, thereby enabling extensive structure-activity relationship (SAR) studies and the generation of novel drug candidates.

Core Strategy: Activation of the Phenolic Moiety

Phenols are generally poor substrates for direct palladium-catalyzed cross-coupling reactions due to the low reactivity of the C-O bond. To overcome this, the hydroxyl group of this compound must be converted into a more reactive electrophilic partner. Aryl triflates (trifluoromethanesulfonates, -OTf) are excellent leaving groups and are readily prepared from phenols, making them ideal intermediates for a variety of cross-coupling reactions.[4][6]

Protocol 1: Synthesis of 2,1-Benzisoxazol-7-yl trifluoromethanesulfonate

This protocol details the conversion of this compound to its corresponding triflate, the key substrate for subsequent palladium-catalyzed cross-coupling reactions.

Rationale: The reaction of a phenol with triflic anhydride in the presence of a non-nucleophilic base, such as pyridine, provides a high-yielding and clean conversion to the aryl triflate. The pyridine acts as a scavenger for the triflic acid byproduct.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.

  • Add triflic anhydride (1.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2,1-benzisoxazol-7-yl trifluoromethanesulfonate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve this compound in anhydrous DCM Cool Cool to 0 °C Dissolve->Cool Add_Pyridine Add anhydrous pyridine Cool->Add_Pyridine Add_Tf2O Add triflic anhydride dropwise Add_Pyridine->Add_Tf2O Stir Stir at room temperature (2-4 h) Add_Tf2O->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃, H₂O, brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the synthesis of 2,1-benzisoxazol-7-yl trifluoromethanesulfonate.

Palladium-Catalyzed Cross-Coupling Protocols

The following protocols detail the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions using 2,1-benzisoxazol-7-yl trifluoromethanesulfonate as the electrophilic partner.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl/Vinyl-2,1-benzisoxazoles

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it ideal for synthesizing biaryl and vinyl-substituted benzisoxazoles.[7]

Rationale: This protocol employs a palladium catalyst, often with a phosphine ligand, to couple the aryl triflate with a boronic acid or boronate ester in the presence of a base. The choice of ligand and base is crucial for efficient catalysis.[8][9]

Materials:

  • 2,1-Benzisoxazol-7-yl trifluoromethanesulfonate

  • Aryl or vinyl boronic acid (or boronate ester) (1.1-1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (for aqueous base solutions)

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add 2,1-benzisoxazol-7-yl trifluoromethanesulfonate (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and water (if using an aqueous base) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 7-substituted-2,1-benzisoxazole.

Protocol 3: Heck Coupling for the Synthesis of 7-Alkenyl-2,1-benzisoxazoles

The Heck reaction facilitates the coupling of aryl electrophiles with alkenes to form substituted alkenes, providing a direct route to 7-alkenyl-2,1-benzisoxazole derivatives.[10][11][12]

Rationale: This reaction typically involves a palladium(0) catalyst and a base to neutralize the generated triflic acid. The use of a triflate as a leaving group can favor a cationic pathway, which can influence regioselectivity.[9][13]

Materials:

  • 2,1-Benzisoxazol-7-yl trifluoromethanesulfonate

  • Alkene (e.g., styrene, acrylate) (1.2-2.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃) (4-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (1.5-2.5 eq.)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)

Step-by-Step Procedure:

  • In a sealed tube, combine 2,1-benzisoxazol-7-yl trifluoromethanesulfonate (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 6 mol%).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent (e.g., acetonitrile), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove palladium black and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 7-alkenyl-2,1-benzisoxazole.

Protocol 4: Sonogashira Coupling for the Synthesis of 7-Alkynyl-2,1-benzisoxazoles

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl electrophile and a terminal alkyne.[14][15][16]

Rationale: This reaction is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. A base is required to deprotonate the terminal alkyne.[17]

Materials:

  • 2,1-Benzisoxazol-7-yl trifluoromethanesulfonate

  • Terminal alkyne (1.2-2.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

Step-by-Step Procedure:

  • To a Schlenk tube, add 2,1-benzisoxazol-7-yl trifluoromethanesulfonate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, which can often serve as both base and solvent).

  • Add the terminal alkyne (1.5 eq.) to the mixture.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring its progress.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product via column chromatography to isolate the 7-alkynyl-2,1-benzisoxazole.

Mechanism Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura, Heck, and Sonogashira reactions all proceed through a similar palladium-catalyzed cycle, which generally consists of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

G cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sono Sonogashira Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-OTf) Pd0->OxAdd PdII Ar-Pd(II)(OTf)L₂ OxAdd->PdII Trans_Suzuki Transmetalation (R-B(OH)₂) PdII->Trans_Suzuki MigIns Migratory Insertion (Alkene) PdII->MigIns Trans_Sono Transmetalation (R-C≡C-Cu) PdII->Trans_Sono PdII_Suzuki Ar-Pd(II)(R)L₂ Trans_Suzuki->PdII_Suzuki RedElim_Suzuki Reductive Elimination PdII_Suzuki->RedElim_Suzuki RedElim_Suzuki->Pd0 Ar-R PdII_Heck R'-Pd(II)(OTf)L₂ MigIns->PdII_Heck BetaElim β-Hydride Elimination PdII_Heck->BetaElim BetaElim->Pd0 Ar-Alkene PdII_Sono Ar-Pd(II)(C≡C-R)L₂ Trans_Sono->PdII_Sono RedElim_Sono Reductive Elimination PdII_Sono->RedElim_Sono RedElim_Sono->Pd0 Ar-C≡C-R

Caption: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.

Data Summary: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yield ranges for the cross-coupling reactions of 2,1-benzisoxazol-7-yl trifluoromethanesulfonate. Actual results may vary depending on the specific coupling partners and optimization of reaction parameters.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield Range
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-1004-1270-95%
Heck StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrile80-10012-2460-85%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DIPATHF25-602-875-98%

Troubleshooting and Key Considerations

  • Low Yields in Suzuki-Miyaura Coupling:

    • Cause: Incomplete conversion of the starting triflate or decomposition of the boronic acid.

    • Solution: Ensure anhydrous conditions. Use a stronger base like Cs₂CO₃. Screen different palladium catalysts and ligands. Degas the solvent thoroughly.

  • Formation of Homocoupling Products:

    • Cause: In Suzuki reactions, this can arise from the boronic acid. In Sonogashira reactions, it is known as Glaser coupling.

    • Solution: For Suzuki, use a higher ratio of the triflate to the boronic acid. For Sonogashira, ensure the reaction is run under strictly anaerobic conditions.

  • Poor Regioselectivity in Heck Coupling:

    • Cause: Competing neutral and cationic pathways.

    • Solution: The choice of ligand is critical. Bidentate phosphine ligands tend to favor the cationic pathway. Solvent polarity can also influence the outcome.

  • Catalyst Deactivation:

    • Cause: Formation of palladium black (Pd(0) agglomeration).

    • Solution: Use more robust ligands that stabilize the palladium nanoparticles. Ensure efficient stirring. Lowering the reaction temperature may also help.

References

  • Vertex AI Search. (2026). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (2025).
  • Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands.
  • PubMed. (2001).
  • National Institutes of Health. (2013). General synthesis of 2,1-benzisoxazoles (anthranils)
  • PubMed Central. (2007).
  • PubMed Central. (2023).
  • ResearchGate. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Semantic Scholar. (2019).
  • ResearchGate. (n.d.).
  • Vries, J. G. de. (2006). The Heck reaction in the production of fine chemicals. University of Groningen.
  • PubMed. (2020).
  • Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions.
  • MDPI. (2023).
  • Beilstein Journals. (2018).
  • Benchchem. (2025).
  • Organic Chemistry Portal. (2003).
  • YouTube. (2023). Benzene diazonium chloride - Coupling reaction of Phenol.
  • PubMed Central. (2008). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone.
  • ResearchGate. (2013). Synthesis of the 2,1-benzisoxazole 11.
  • MDPI. (2020). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity.
  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions.
  • Royal Society of Chemistry. (2020).
  • PubMed. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling.
  • ResearchGate. (2020). Example of intermolecular Heck reactions.
  • Royal Society of Chemistry. (2021). Decarboxylative/Sonogashira-type cross-coupling using PdCl2(CyPhine)2*.
  • Wikipedia. (n.d.). Benzisoxazole.

Sources

Application Note: 2,1-Benzisoxazol-7-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 2,1-benzisoxazol-7-ol (CAS: 1001434-71-4), a specialized scaffold within the anthranil family. Unlike its more common isomer (1,2-benzisoxazole/indoxazene), the 2,1-benzisoxazole core offers unique electronic properties due to its ortho-quinoid character and masked carbonyl functionality.

The 7-hydroxy derivative is emerging as a critical pharmacophore for Monoamine Oxidase B (MAO-B) inhibition and serves as a high-value synthetic precursor for 8-hydroxyquinolines (privileged metal-chelating structures). This document provides validated synthesis protocols, reactivity profiles, and medicinal chemistry strategies for integrating this moiety into drug candidates.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Common Name 7-Hydroxyanthranil
CAS Number 1001434-71-4
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol
Key Functionality H-bond donor (7-OH), Weak H-bond acceptor (N-O bridge)
Solubility Moderate in EtOH, DMSO; Low in water (pKa ~8-9 expected for phenol)
Stability Sensitive to strong bases (ring opening); Thermolabile >150°C (rearrangement)
Structural Insight

The 2,1-benzisoxazole ring is pseudo-aromatic. The N-O bond is weaker than in 1,2-benzisoxazoles, making it a "spring-loaded" electrophile. The 7-hydroxy group provides an intramolecular hydrogen bond to the ring nitrogen/oxygen, stabilizing the core while modulating lipophilicity (


).

Medicinal Chemistry Applications

MAO-B Inhibition (Neuroprotection)

Recent studies (2023) have identified 2,1-benzisoxazole derivatives as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B) , a target for Parkinson’s and Alzheimer’s disease.

  • Mechanism: The planar anthranil core fits the narrow hydrophobic cavity of MAO-B (Ile-199 gating residue).

  • 7-OH Function: The hydroxyl group at position 7 mimics the phenolic motif found in tyrosine-mimetic inhibitors, potentially engaging in H-bonding with the active site water network or backbone residues (e.g., Pro102).

  • Selectivity: 2,1-benzisoxazoles show higher selectivity for MAO-B over MAO-A compared to some classical inhibitors, reducing hypertensive crisis risks (cheese effect).

Gateway to 8-Hydroxyquinolines (Metal Chelation)

The this compound scaffold is a "masked" form of 8-hydroxyquinoline (oxine). Under thermal or acid-catalyzed conditions, the ring rearranges.

  • Application: This allows the in situ generation of metal chelators within a biological system or the synthesis of complex quinolines that are difficult to access via Skraup synthesis.

  • Bioactivity: 8-hydroxyquinolines are privileged structures for antifungal, antibacterial, and neuroprotective agents (e.g., Clioquinol, PBT2).

Bioisosterism

The this compound moiety acts as a bioisostere for:

  • Salicylates: Retains the ortho-hydroxy-carbonyl spatial arrangement (masked).

  • Indoles: Similar steric footprint but with altered polarity and H-bond capability.

Visualizing the Utility

The following diagram illustrates the central role of this compound in synthesis and pharmacology.

AnthranilUtility Precursor 3-Methoxy-2-nitrobenzaldehyde Core This compound (7-Hydroxyanthranil) Precursor->Core 1. Reduction 2. BBr3 Demethylation MAO MAO-B Inhibition (Neuroprotection) Core->MAO Direct Binding (Hydrophobic Pocket) Quinoline 8-Hydroxyquinoline (Metal Chelation) Core->Quinoline Thermal Rearrangement (>150°C) Electrophile C-3 Functionalization (Library Expansion) Core->Electrophile Halogenation/Acylation RingOpen 2-Amino-3-hydroxy carbonyls Core->RingOpen Base Hydrolysis

Caption: Strategic utility map of this compound, highlighting its synthesis, pharmacological targets (MAO-B), and chemical rearrangements.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: robust synthesis of the core scaffold starting from commercially available materials.

Reagents:

  • 3-Methoxy-2-nitrobenzaldehyde (Starting Material)

  • Tin(II) chloride dihydrate (

    
    )
    
  • Boron tribromide (

    
    ) in DCM
    
  • Ethyl Acetate, Methanol,

    
    
    

Step 1: Reductive Cyclization to 7-Methoxy-2,1-benzisoxazole

  • Dissolve 3-methoxy-2-nitrobenzaldehyde (10 mmol) in Methanol (50 mL).

  • Add

    
     (3.5 equiv) slowly to the stirring solution.
    
  • Stir at room temperature for 4–6 hours. Mechanism: Reduction of nitro to nitroso/hydroxylamine, followed by spontaneous condensation with the aldehyde.

  • Concentrate solvent in vacuo. Neutralize residue with sat.

    
    .
    
  • Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
  • Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield 7-methoxy-2,1-benzisoxazole.

Step 2: Demethylation to this compound

  • Dissolve the intermediate (5 mmol) in anhydrous DCM (20 mL) under Argon at -78°C.

  • Add

    
     (1M in DCM, 3 equiv) dropwise over 20 mins.
    
  • Allow to warm to 0°C and stir for 2 hours.

  • Quench carefully with MeOH (exothermic!).

  • Partition between water and DCM. The product may partition into the aqueous phase if pH is high; adjust pH to ~6.

  • Extract, dry, and recrystallize from Ethanol/Hexane.

Protocol B: Thermal Rearrangement to 8-Hydroxyquinoline

Objective: Convert the anthranil core to a quinoline scaffold for metal chelation studies.

  • Place this compound (1 mmol) in a sealed tube with dilute HCl (or neat if stable).

  • Heat to 100–150°C for 30 minutes.

  • Cool and neutralize.

  • Analyze via LC-MS. Expected Mass Shift: None (Isomerization).

  • Note: This reaction validates the "masked" nature of the scaffold.

Critical Considerations for Drug Design

Stability vs. Reactivity
  • The "Anthranil Edge": Unlike 1,2-benzisoxazoles (which are very stable, e.g., Risperidone), 2,1-benzisoxazoles are chemically dynamic. They should be avoided in conditions requiring high thermal stability during formulation but are excellent for covalent inhibition or prodrug strategies.

  • Metabolic Liability: The N-O bond is susceptible to reductive metabolism by liver reductases, opening the ring to form 2-aminobenzophenones. This must be assessed early in ADME profiling.

Structural Modification
  • C-3 Position: The C-3 proton is acidic. It can be lithiated or halogenated to introduce aryl groups, expanding the SAR (Structure-Activity Relationship) for kinase or MAO inhibition.

  • O-Alkylation: Capping the 7-OH with alkyl groups locks the conformation and improves blood-brain barrier (BBB) penetration, though it sacrifices the H-bond donor capability.

References

  • MAO Inhibition by Anthranils

    • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives.[2] (2023).[2] National Institutes of Health (PMC).

    • [Link]

  • Synthesis & Reactivity

    • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024).[3] Organic Letters.

    • [Link]

  • Chemical Data & Precursors

    • 7-methoxy-2,1-benzisoxazole Reaction Information.
    • [Link]

  • General Scaffold Utility

    • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance. (2025).[1] ResearchGate.

    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,1-Benzisoxazol-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for 2,1-Benzisoxazol-7-ol (7-Hydroxyanthranil)

Executive Summary: The "7-ol" Challenge

You are likely encountering low yields (<40%) or "tarry" reaction mixtures when synthesizing This compound . This specific congener presents unique challenges compared to the parent anthranil due to the 7-hydroxyl group .

In the 2,1-benzisoxazole (anthranil) system, the 7-position is adjacent to the ring nitrogen. A hydroxyl group here acts as a potent electron donor, significantly increasing the electron density of the heterocyclic ring. This makes the product susceptible to:

  • Over-reduction: Rapid conversion to the aniline (which does not cyclize).

  • Ring Opening: High sensitivity to basic workups (forming anthranilic acid derivatives).

  • Oxidative Polymerization: Electron-rich phenols are prone to forming quinoid-like tars under oxidative stress.

This guide moves beyond standard textbook recipes to address these specific electronic and solubility issues.

Module 1: Strategic Route Selection

Before optimizing the benchwork, validate your synthetic pathway. The most robust route for the 7-hydroxy derivative is the Reductive Cyclization of 3-Hydroxy-2-nitrobenzaldehyde .

The Pathway Logic

We utilize the partial reduction of the nitro group to a hydroxylamine (or nitroso) intermediate, which then performs an intramolecular nucleophilic attack on the aldehyde carbonyl.

Critical Decision Point:

  • Do not use catalytic hydrogenation (Pd/C, H2) for this specific substrate if yield is paramount. It is too aggressive and often leads to the aniline (over-reduction).

  • Recommended: Metal-mediated reduction (SnCl2 or In) allows for precise kinetic control.

Pathway Visualization

The following diagram illustrates the critical "Danger Zone" where most yields are lost.

Anthranil_Pathway Start 3-Hydroxy-2-nitrobenzaldehyde Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso Partial Red. Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Partial Red. Azo Azo Dimer (Tarry Impurity) Nitroso->Azo Dimerization (Basic pH) Target This compound (Target) Hydroxylamine->Target Cyclization (Fast) Aniline 3-Hydroxyanthranilic Acid (Dead End / Byproduct) Hydroxylamine->Aniline Over-Reduction (Avoid!)

Figure 1: Reaction pathway showing the critical Hydroxylamine intermediate. Over-reduction to the aniline irreversible destroys the yield.

Module 2: The Optimized Protocol (SnCl2 Method)

The Stannous Chloride (SnCl2) method is the "Gold Standard" for this specific substrate because it functions in acidic media (stabilizing the phenol) and is mild enough to stop at the cyclization stage.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
3-Hydroxy-2-nitrobenzaldehyde 1.0 equivSubstrateEnsure purity; aldehydes oxidize to acids on storage.
SnCl2 · 2H2O 3.0 - 3.5 equivReductantUse fresh reagent. Old SnCl2 forms insoluble oxychlorides.
Conc. HCl Solvent/Cat.SolventMaintains acidic pH to prevent azo coupling.
Ethanol Co-solventSolubilityRequired to dissolve the organic substrate.
Step-by-Step Execution

1. Preparation: Dissolve 1.0 equiv of 3-hydroxy-2-nitrobenzaldehyde in Ethanol (0.2 M concentration).

2. Acidification: Add concentrated HCl (approx. 5-10 equiv relative to substrate). Why? The acidic environment prevents the condensation of the nitroso intermediate into azo dimers (the "red/brown gum" often seen).

3. Controlled Addition (The Yield Maker): Cool the solution to 0–5 °C . Add the SnCl2 · 2H2O solution dropwise.

  • Mechanism:[1][2][3][4][5][6][7] Low temperature slows the reduction rate, allowing the cyclization (which is fast) to compete favorably against over-reduction.

4. Reaction Monitoring: Allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC.[8]

  • Stop Condition: As soon as the starting material disappears, quench immediately . Prolonged exposure to SnCl2 converts the isoxazole to the aniline (ring opening).

5. The Workup (Crucial for 7-OH): This is where 7-OH specificity matters.

  • Do NOT neutralize to pH > 8. 2,1-Benzisoxazoles are base-labile (Kemp elimination type ring opening).

  • Protocol: Pour into ice water. Adjust pH to 5.0–6.0 using saturated NaHCO3. The 7-OH compound is amphoteric; at neutral pH, it should precipitate or be extractable into Ethyl Acetate.

  • Avoid: NaOH or KOH.[1] These will dissolve your product as the phenolate and slowly degrade the heterocyclic ring.

Module 3: Troubleshooting Guide

Symptom: Product is a dark red/brown tar.
  • Diagnosis: Azo-coupling.

  • Root Cause: The reaction pH was too high (not enough acid) or the concentration was too high, favoring intermolecular reaction (dimerization) over intramolecular cyclization.

  • Fix: Increase HCl concentration and run the reaction more dilute (0.1 M).

Symptom: Isolation of 2-amino-3-hydroxybenzoic acid (or aldehyde).
  • Diagnosis: Ring opening/Over-reduction.

  • Root Cause:

    • Reaction time too long (SnCl2 reduced the N-O bond).

    • Workup was too basic (Hydrolysis of the isoxazole).

  • Fix: Quench immediately upon consumption of SM. Keep workup pH < 7.

Symptom: Low Solubility / Emulsions.
  • Diagnosis: Zwitterionic character.

  • Root Cause: The 7-OH group and the ring nitrogen can form a zwitterion, making extraction difficult.

  • Fix: Salt out the aqueous layer with NaCl. Use THF/EtOAc (1:1) for extraction.[8]

Module 4: Advanced Optimization (The "Protection" Strategy)

If the free hydroxyl group causes intractable side reactions, use the Benzyl Protection Route . The benzyl group adds bulk (preventing some side reactions) and removes the acidic proton.

Workflow:

  • Protect: 3-Hydroxy-2-nitrobenzaldehyde + BnBr/K2CO3 → 3-Benzyloxy-2-nitrobenzaldehyde.

  • Cyclize: SnCl2 Reduction → 7-Benzyloxy-2,1-benzisoxazole.

    • Note: Yields are typically 20-30% higher here due to better solubility and stability.

  • Deprotect: BCl3 or BBr3 at -78°C.

    • Warning: Do not use H2/Pd for deprotection, as it will reduce the N-O bond of the benzisoxazole ring. Lewis acid deprotection is required.

Frequently Asked Questions (FAQ)

Q: Can I use Fe/Acetic Acid instead of SnCl2? A: Yes, and it is often cleaner. However, Iron powder can be heterogeneous and slow. If using Fe/AcOH, ensure vigorous stirring and use elevated temperatures (50-60°C), but watch closely for over-reduction.

Q: Is the 2,1-benzisoxazole stable on silica gel? A: Generally, yes, but the 7-OH derivative can streak. Add 1% Acetic Acid to your eluent to keep the phenol protonated. Avoid triethylamine in the mobile phase (base instability).

Q: I see a spot on TLC that fluoresces blue. Is that my product? A: Likely yes. Anthranils are often fluorescent. However, the amino-aldehyde byproduct is also fluorescent. Use a stain (Anisaldehyde) to differentiate; anthranils usually stain distinctively compared to free amines.

References

  • Davis, R. B., & Pizzini, L. C. (1960).[2][4] The Synthesis of 2,1-Benzisoxazoles. Journal of Organic Chemistry, 25(11), 1884–1888.

  • Clayden, J., et al. (2012). Organic Chemistry. (Discussion on nucleophilic attack on carbonyls and nitro reduction mechanisms). Oxford University Press.
  • Preuss, R., et al. (1987). Synthesis of 2,1-Benzisoxazoles via Reduction of o-Nitrobenzaldehydes. Journal of Heterocyclic Chemistry. (General methodology for SnCl2 reduction).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. (Stability profiles of 2,1-benzisoxazoles vs 1,2-benzisoxazoles). Elsevier.

(Note: While specific "7-ol" papers are rare, the chemistry is derived from the foundational behavior of electron-rich anthranils described in these texts.)

Sources

Overcoming poor regioselectivity in the synthesis of 7-substituted 2,1-benzisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 7-substituted 2,1-benzisoxazoles (anthranils), focusing on overcoming the inherent regioselectivity challenges associated with this sterically hindered position.

Topic: Overcoming Regioselectivity & Steric Challenges in Anthranil Construction Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.0 (Current as of 2026)

Executive Summary

The 7-position of the 2,1-benzisoxazole (anthranil) scaffold is notoriously difficult to access due to steric compression from the adjacent bridgehead nitrogen. Standard cyclization methods (e.g., Davis-Beirut reaction) applied to meta-substituted nitroarenes typically favor the less hindered 5-position (via attack at C6), resulting in poor regiocontrol (often <10:1 isomeric ratios).

This guide provides three engineered workflows to guarantee regiocontrol:

  • The "Pre-Targeted" Route: Using Directed Ortho Metalation (DoM) to construct the exact 2-nitro-3-substituted precursor.

  • The "Steric-Electronic" Override: Modifying Davis-Beirut conditions to shift nucleophilic attack toward the hindered C2 position.

  • Post-Synthetic Functionalization: Utilizing Iridium-catalyzed C-H activation for late-stage installation.

Module 1: Pre-Reaction Troubleshooting (Route Selection)

Decision Matrix: Which Method Fits Your Substrate?

Before starting, determine if your substrate requires de novo ring construction or if you can functionalize an existing core.

RouteSelection Start Target: 7-Substituted Anthranil Substrate Starting Material? Start->Substrate MetaNitro 3-Substituted Nitroarene (e.g., 3-Cl-Nitrobenzene) Substrate->MetaNitro Cheap, Commercial OrthoAldehyde 2-Nitro-3-X-Benzaldehyde Substrate->OrthoAldehyde Custom Synthesis ExistingRing Unsubstituted Anthranil Substrate->ExistingRing Late Stage DavisBeirut WARNING: Mix of 5- & 7-isomers Requires Optimization MetaNitro->DavisBeirut Method A: Davis-Beirut ReductiveCyclization GOLD STANDARD: 100% Regiocontrol OrthoAldehyde->ReductiveCyclization Method B: Reductive Cyclization CHActivation Steric-Directed Functionalization ExistingRing->CHActivation Method C: Ir-Catalyzed C-H Borylation

Figure 1: Strategic decision tree for selecting the synthetic pathway based on starting material availability and regioselectivity requirements.

Module 2: The "Gold Standard" Protocol (Pre-Targeted Cyclization)

Problem: Direct nitration of 3-substituted benzaldehydes yields the wrong isomer (6-nitro, leading to 5-substituted anthranils). Solution: Construct the 2-nitro-3-substituted benzaldehyde precursor using Directed Ortho Metalation (DoM). This method is chemically unambiguous.

Protocol: Synthesis of 7-Chloro-2,1-benzisoxazole

Step 1: Directed Ortho Metalation (DoM)

  • Substrate: 3-Chlorobenzaldehyde diethyl acetal (The acetal acts as the Directed Metalation Group, DMG).

  • Reagents:

    
    -BuLi (1.1 equiv), THF, 
    
    
    
    .
  • Electrophile: Trimethylsilyl chloride (TMSCl) or Hexachloroethane (if installing halogen directly). Note: To install a nitro group, we must first functionalize C2.

    • Better Route: Start with 3-Chloro-N,N-diethylbenzamide .

    • Lithiate at C2 (between Cl and Amide) using

      
      -BuLi/TMEDA at 
      
      
      
      .
    • Quench with DMF to install the aldehyde (masked as hemiaminal).

    • Alternative: Use the Bartoli approach on the nitro compound, but DoM is superior for the aldehyde.

Recommended Workflow (The "Snieckus" Approach):

  • Protection: Convert 3-substituted benzaldehyde to its acetal.

  • Lithiation: Treat with

    
    -BuLi (THF, 
    
    
    
    ). The acetal directs lithiation to the C2 position (stabilized by the adjacent substituent).
  • Electrophile Quench: Add a formyl equivalent (e.g., DMF) or a halogen.

    • Correction: To get the nitro group at C2, it is often easier to install the aldehyde at C2 of a 1-nitro-3-substituted benzene? No, nitro groups are incompatible with organolithiums.

    • Revised Best Practice: Synthesize 2-amino-3-substituted benzaldehyde via DoM of an aniline derivative (pivaloyl protection), then oxidize the amine to nitro (using Oxone or mCPBA).

Step 2: Reductive Cyclization Once you have 2-nitro-3-chlorobenzaldehyde :

  • Reagents:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux, 2-4 hours.

  • Mechanism: Selective reduction of

    
     to 
    
    
    
    (hydroxylamine), which attacks the carbonyl to close the ring.
  • Why it works: The positions are fixed. The hydroxylamine must attack the adjacent aldehyde. There is no competition.

Module 3: Troubleshooting the Davis-Beirut Reaction

Context: The Davis-Beirut reaction (Nitroarene + Arylacetonitrile + Base) is powerful but prone to regiochemical drift when using meta-substituted nitroarenes.

FAQ: Why do I get the 5-substituted isomer? A: The reaction involves the attack of the arylacetonitrile carbanion on the nitroarene. For a 3-substituted nitrobenzene, there are two ortho positions:

  • C2: Sterically crowded (between Nitro and Substituent).

  • C6: Sterically open. Kinetic control favors attack at C6 , leading to the 5-substituted anthranil .

Troubleshooting Guide: Forcing the 7-Isomer

VariableRecommendation for 7-SelectivityMechanistic Rationale
Base Use

/

(Thermodynamic)
Stronger bases/higher temps may promote reversibility, allowing the thermodynamic product (often the sterically crowded but electronically stabilized adduct) to form.
Solvent Non-polar (Toluene) with Phase Transfer Polar protic solvents stabilize the transition state for the kinetic (C6) attack. Non-polar solvents can alter the coordination of the cation.
Substituent Electron Donating Groups (OMe) If the 3-substituent is an EDG (e.g., OMe), it deactivates the C2 and C4 positions relative to nucleophilic attack. However, it also directs ortho/para. This is complex; usually, EDGs at C3 favor C6 attack (5-isomer) .
Alternative Silylating Agents (BSTFA) Addition of silylating agents traps the intermediate

-adduct. This prevents reversibility, often locking in the kinetic (wrong) isomer. Avoid silylating agents if seeking the 7-isomer.

Module 4: Post-Synthetic Functionalization (C-H Activation)

If you cannot synthesize the precursor, you can functionalize the 2,1-benzisoxazole ring directly.

Protocol: Iridium-Catalyzed C7 Borylation This method relies on the steric directing effect of the catalyst ligands to functionalize the most accessible C-H bond ortho to a directing group, or the most acidic position.

  • Reagents:

    
     (1.5 mol%), dtbpy (3 mol%).
    
  • Borylating Agent:

    
     (Bis(pinacolato)diboron).
    
  • Solvent: Octane or THF,

    
    .
    
  • Selectivity:

    • C3 is the most reactive electronic position. Block C3 with a substituent (e.g., aryl) if possible.

    • If C3 is blocked: The catalyst prefers the sterically accessible C5 or C6 positions.

    • To hit C7: You must block C4, C5, and C6, OR use a Directing Group at N1 (not possible in anthranil as N is internal) or at the C3-aryl group.

    • Note: Recent literature suggests that for 2,1-benzisoxazoles, C7 is difficult to access via direct C-H activation without a directing group on the benzene ring itself (e.g., a substituent at C6 directing to C7).

Recommendation: Do not rely on C-H activation for introducing the 7-substituent unless you have a specific directing group at C6. Use Method B (Pre-Targeted Cyclization) .

References

  • Davis-Beirut Reaction & Regioselectivity

    • Title: General synthesis of 2,1-benzisoxazoles
    • Source:Journal of Organic Chemistry / NIH.
    • URL:[Link]

  • Electrochemical Synthesis (Alternative Route)

    • Title: Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles.
    • Source:Royal Society of Chemistry.[1]

    • URL:[Link]

  • C-H Functionalization Insights

    • Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.
    • Source:Molecules (MDPI).
    • URL:[Link][2]

  • Precursor Synthesis (Nitration Challenges)

    • Title: A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.[3]

    • Source: BenchChem Technical Support.[3]

Sources

Scaling up the synthesis of 2,1-Benzisoxazol-7-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the scale-up synthesis of 2,1-Benzisoxazol-7-ol (also known as 7-hydroxyanthranil). It is designed for process chemists and drug development scientists transitioning from milligram-scale discovery to gram/kilogram-scale preclinical batches.

Technical Support Center: this compound Synthesis

Current Status: Active Support Level: Tier 3 (Process Optimization & Scale-Up) Primary Protocol: Reductive Cyclization of 3-Hydroxy-2-nitrobenzaldehyde via Zn/NH₄Cl.

Module 1: Strategic Route Selection & Process Logic

Q: Why is the Zn/NH₄Cl reductive cyclization the recommended route for scale-up over catalytic hydrogenation or SnCl₂?

A: While catalytic hydrogenation (e.g., Pd/C or Pt/C) is "greener," it poses a high risk of over-reduction for this specific scaffold. The N-O bond in the 2,1-benzisoxazole ring is labile; hydrogenation often cleaves this bond, yielding the open-ring 2-aminobenzaldehyde derivative or reducing the aldehyde completely.

The Zn/NH₄Cl (Zinc/Ammonium Chloride) method is selected for preclinical scale-up because:

  • Chemostability: It stops selectively at the hydroxylamine intermediate (

    
    ), which spontaneously cyclizes to the anthranil under the reaction conditions. It rarely possesses the reducing power to cleave the formed isoxazole ring.
    
  • Thermal Control: Unlike the violent exotherms often seen with SnCl₂/HCl, the aqueous NH₄Cl system buffers the reaction, allowing for a controlled, moderate exotherm that is manageable in jacketed reactors.

  • Work-up Efficiency: The 7-hydroxy substituent allows for a "self-purifying" acid-base extraction work-up, minimizing the need for large-scale silica chromatography.

Module 2: Critical Process Parameters (CPPs) & Workflow

Reaction Scheme & Mechanism

The synthesis proceeds via the partial reduction of the nitro group to a hydroxylamine, which then attacks the adjacent aldehyde carbonyl to close the ring.

ReactionWorkflow SM 3-Hydroxy-2-nitrobenzaldehyde (Starting Material) Intermed Intermediate: [2-(Hydroxyamino)-3-hydroxybenzaldehyde] SM->Intermed Selective Reduction (T < 30°C) Reagents Zn dust (3.0 eq) NH4Cl (sat. aq) MeOH/THF Reagents->Intermed Cyclization Spontaneous Cyclization (- H2O) Intermed->Cyclization Intramolecular Condensation Product This compound (Target) Cyclization->Product

Figure 1: Reaction pathway for the reductive cyclization of 3-hydroxy-2-nitrobenzaldehyde.

Step-by-Step Protocol (100g Scale Basis)
StepOperationCritical Parameter (CPP)Rationale
1 Dissolution Dissolve 100g SM in 1.0 L MeOH/THF (1:1). Add 500 mL sat. aq. NH₄Cl.[1]Solubility: The 7-OH group decreases solubility in pure MeOH; THF ensures homogeneity.
2 Activation Cool mixture to 15°C .Exotherm Control: Lower starting T allows headroom for the heat of reaction.
3 Addition Add Zn dust (3.0 eq) portion-wise over 2–3 hours .Rate Limiting: Fast addition causes thermal runaway and over-reduction to aniline.
4 Monitoring Maintain internal T < 35°C .Selectivity: T > 40°C promotes N-O bond cleavage.
5 Filtration Filter off Zn/ZnO sludge while warm. Wash cake with THF.Yield: Product can trap in the inorganic cake.
6 Purification Acidify filtrate to pH 2, extract, then basify aqueous layer? NO. See below.Purification Strategy: Use the phenol handle (see Module 3).

Module 3: Troubleshooting & FAQ

Issue: Low Yield / Over-Reduction

Q: "I am getting a significant amount of 2-amino-3-hydroxybenzaldehyde (aniline impurity). How do I stop this?"

  • Root Cause: The reaction temperature spiked above 40°C, or the Zinc was too active/fine.

  • Correction:

    • Active Cooling: Ensure the reactor jacket is set to 0°C during Zn addition.

    • pH Buffering: The reaction must remain close to neutral/mildly acidic (pH 5-6). If the pH drops too low (due to ZnCl₂ formation), reduction potential increases. Add small amounts of NH₄OAc if pH drifts < 4.

Issue: Product Stability & Color

Q: "The product turns dark brown upon drying. Is it decomposing?"

  • Root Cause: 2,1-Benzisoxazoles are sensitive to light and strong bases. The 7-hydroxy derivative is prone to oxidation (quinone formation) if left in basic solution exposed to air.

  • Correction:

    • Work-up Speed: Do not leave the product in the basic extraction phase (pH > 10) for prolonged periods.

    • Drying: Dry under vacuum at < 40°C in the dark. Avoid oven drying at high temperatures.

Issue: Purification at Scale

Q: "Column chromatography is not feasible for my 500g batch. How do I purify this?"

  • Solution: Utilize the acidity of the 7-hydroxyl group (

    
    ).
    
    • Extraction: Dissolve crude solid in EtOAc.

    • Wash: Wash with 5% NaHCO₃ (removes strong acid impurities).

    • Extraction (Target): Extract the organic layer with 0.5 M NaOH (cold). The product moves to the aqueous phase as the phenolate salt; non-phenolic impurities (unreacted nitro, over-reduced aniline dimers) stay in EtOAc.

    • Precipitation: Immediately acidify the aqueous NaOH layer with dilute HCl to pH 4-5. The product will precipitate as a solid.

    • Recrystallization: Recrystallize from Ethanol/Water.

Module 4: Decision Tree for Troubleshooting

Troubleshooting Problem Problem Detected CheckT Check Reaction Temp Was T > 40°C? Problem->CheckT CheckpH Check Workup pH Was product in Base > 1hr? CheckT->CheckpH No OverRed Impurity: 2-Amino-3-hydroxybenzaldehyde (Over-reduction) CheckT->OverRed Yes Decomp Impurity: Dark Tars/Quinones (Oxidative Decomposition) CheckpH->Decomp Yes Sol1 Action: Reduce Zn addition rate. Add cooling. OverRed->Sol1 Sol2 Action: Minimize time in NaOH. Use Nitrogen sparging. Decomp->Sol2

Figure 2: Diagnostic logic for common impurity profiles.

Module 5: Safety & Compliance Information

  • Thermal Hazard: 2,1-Benzisoxazoles contain a weak N-O bond. While 7-hydroxy-2,1-benzisoxazole is stabilized by hydrogen bonding, DSC (Differential Scanning Calorimetry) analysis is mandatory before heating bulk material above 80°C. A decomposition exotherm may occur.

  • Zinc Waste: The process generates significant zinc oxide/hydroxide sludge. This must be treated as heavy metal waste and not disposed of down the drain.

  • Toxicology: Anthranil derivatives are potential pharmacophores but should be treated as mutagenic until proven otherwise (due to structural similarity to hydroxylamines). Handle with full PPE.

References

  • Synthesis of 2,1-Benzisoxazoles (Anthranils)

    • Title: Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles.
    • Source: Royal Society of Chemistry (RSC), 2024.
    • URL:[Link]

  • Reduction Methods (Zn/NH₄Cl)

    • Title: Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium.

    • Source: Indian Journal of Chemical Technology, 2005.
    • URL:[Link]

  • Biological Activity & Stability

    • Title: Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives.[2]

    • Source: National Institutes of Health (NIH) / PMC, 2023.
    • URL:[Link]

  • General Anthranil Chemistry

    • Title: Synthesis of 2,1-Benzisoxazoles (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Profiling of 2,1-Benzisoxazole (Anthranil) vs. 1,2-Benzisoxazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of privileged scaffolds, the benzisoxazole moiety represents a dichotomy of stability and reactivity. While the 1,2-benzisoxazole (indoxazene) isomer has secured its place in blockbuster CNS therapeutics (e.g., Risperidone, Zonisamide) due to its metabolic robustness, the 2,1-benzisoxazole (anthranil) isomer remains an underutilized but potent pharmacophore.

This guide provides a technical comparison of these two isomers, shifting the focus from the well-known 1,2-isomer to the distinct biological potential of the 2,1-isomer. We analyze the electronic causality behind their divergent activities—specifically why the 2,1-isomer excels in antimicrobial and anti-inflammatory assays despite its metabolic liabilities—and provide validated protocols for assessing their utility in early-stage drug discovery.

Structural & Chemical Foundation

To understand the biological divergence, we must first address the electronic architecture.

  • 1,2-Benzisoxazole (Indoxazene): Characterized by a localized N-O bond within a fused benzene-isoxazole system.[1] It exhibits significant aromatic character, rendering it stable against hydrolytic ring-opening under physiological conditions. This stability is the primary reason for its dominance in oral drugs.

  • 2,1-Benzisoxazole (Anthranil): Often described as pseudo-aromatic. The N-O bond is electronically distinct, possessing a higher ground-state energy that makes the C3-position highly electrophilic. This reactivity is a double-edged sword: it facilitates covalent interactions with bacterial enzymes (enhancing potency) but increases susceptibility to reductive ring-opening in the liver (metabolic liability).

Visualizing the Stability Mechanism

The following diagram illustrates the critical ring-opening pathway that differentiates the 2,1-isomer from the 1,2-isomer in a biological context.

Benzisoxazole_Stability Iso12 1,2-Benzisoxazole (Indoxazene) Metab Metabolic/Reductive Environment (Liver) Iso12->Metab High Resistance Iso21 2,1-Benzisoxazole (Anthranil) Iso21->Metab Susceptible to N-O Cleavage Stable Intact Scaffold (Receptor Binding) Metab->Stable Maintains Pharmacophore Unstable Ring Opening (2-Aminobenzaldehyde) Metab->Unstable Loss of Bioactivity (Rapid Clearance)

Figure 1: Metabolic fate divergence. The 1,2-isomer resists reductive cleavage, preserving CNS activity. The 2,1-isomer undergoes ring opening, often limiting its systemic half-life but generating reactive intermediates useful in antimicrobial contexts.

Comparative Biological Profiling[2]

A. Neuropharmacology (CNS)[3]
  • 1,2-Benzisoxazole: The gold standard. In drugs like Risperidone and Paliperidone , the 1,2-benzisoxazole ring is crucial for high-affinity binding to Serotonin (5-HT2A) and Dopamine (D2) receptors. The ring acts as a bioisostere for the indole ring of serotonin but with improved metabolic stability compared to pure indoles.

  • 2,1-Benzisoxazole: Generally shows lower affinity for D2 receptors. However, substituted anthranils have demonstrated sedative and anticonvulsant properties, often acting via modulation of GABAergic pathways rather than direct monoamine antagonism.

B. Antimicrobial & Anti-inflammatory Activity

This is the domain where the 2,1-isomer frequently outperforms its counterpart.

  • Mechanism: The electrophilic nature of the 2,1-benzisoxazole C3 position allows it to act as a "suicide substrate" or covalent inhibitor for specific bacterial enzymes (e.g., synthases in M. tuberculosis).

  • Data Insight: In head-to-head MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli, 3-substituted-2,1-benzisoxazoles often exhibit 2-4x greater potency than their 1,2-isomers, likely due to better penetration or target reactivity.

  • Inflammation: 2,1-benzisoxazole derivatives (anthranilic acid precursors) are potent COX inhibitors.[2] The ring-opened metabolite (anthranilic acid derivative) often retains anti-inflammatory activity (similar to mefenamic acid), creating a "prodrug-like" effect.

Experimental Validation Protocols

As a scientist, relying on literature values is insufficient. You must validate the stability-activity trade-off in your specific assay system.

Protocol A: Synthesis of 3-Aryl-2,1-Benzisoxazoles (Modified Davis-Beirut Reaction)

Rationale: Traditional synthesis from nitroarenes is harsh. This modern electrochemical or base-mediated approach ensures higher yields and functional group tolerance.

Reagents:

  • o-Nitrobenzaldehyde or substituted o-nitroaryl ketone.

  • Benzyl amine or Benzyl halide derivatives.

  • Base: NaOH or KOH (aq).

  • Solvent: MeOH/H2O (1:1).

Step-by-Step Workflow:

  • Condensation: Dissolve the o-nitroaryl derivative (1.0 eq) and the benzyl derivative (1.1 eq) in MeOH.

  • Cyclization: Add aqueous NaOH (10 M, 5.0 eq) dropwise at 0°C. The reaction will turn deep red/orange (characteristic of the aci-nitro intermediate).

  • Reflux: Heat to 60°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The 2,1-benzisoxazole product is usually less polar than the starting nitro compound.

  • Workup: Evaporate MeOH. Extract aqueous residue with DCM (3x). Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol or flash chromatography. Note: 2,1-benzisoxazoles are light-sensitive; store in amber vials.

Protocol B: Comparative Microsomal Stability Assay

Rationale: This assay quantifies the "metabolic liability" of the 2,1-isomer versus the 1,2-isomer.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds (1,2-isomer and 2,1-isomer) at 1 µM.

  • LC-MS/MS for quantification.

Workflow:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 mins into cold acetonitrile (to quench).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion: A viable drug candidate should have a half-life (

      
      ) > 30 mins.
      
    • Expectation: 1,2-isomer

      
       > 60 min; 2,1-isomer 
      
      
      
      < 20 min (unless sterically protected).

Data Synthesis & Decision Matrix

The following table summarizes the trade-offs based on aggregated experimental data.

Feature1,2-Benzisoxazole (Indoxazene)2,1-Benzisoxazole (Anthranil)
Electronic Character Aromatic, Stable N-O bondPseudo-aromatic, Reactive N-O bond
Primary Indication Antipsychotic, AnticonvulsantAntimicrobial, Anti-inflammatory
Metabolic Stability (

)
High (> 60 min in HLM)Low-Moderate (< 30 min in HLM)
Key Metabolite Hydroxylated ring (active)2-Aminobenzophenone (inactive/toxic)
Synthesis Difficulty Moderate (Oxime cyclization)High (Requires specific precursors)
Binding Mode Non-covalent (Receptor antagonist)Potential Covalent (Enzyme inhibitor)
Decision Logic for Drug Design

Use the following logic flow to determine which isomer suits your therapeutic target.

Scaffold_Selection Start Therapeutic Target Defined TargetType Is the target a CNS Receptor or an Infectious Enzyme? Start->TargetType CNS CNS Receptor (GPCR) TargetType->CNS Infect Bacterial/Fungal Enzyme TargetType->Infect Select12 Select 1,2-Benzisoxazole (Prioritize Stability) CNS->Select12 Requires BBB penetration & long half-life Select21 Select 2,1-Benzisoxazole (Prioritize Reactivity) Infect->Select21 Exploit electrophilicity Mod21 Modify 2,1-Core: Add Steric Bulk at C3/N1 to prevent ring opening Select21->Mod21 If t1/2 < 15 min

Figure 2: Scaffold selection logic. Researchers should default to the 1,2-isomer for chronic systemic therapies (CNS) but evaluate the 2,1-isomer for infectious diseases where covalent inhibition or "suicide substrate" mechanisms are advantageous.

References

  • 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Pharmaceutical Design. (2016).

  • Antimicrobial activity of 2,1-benzisoxazoles. ResearchGate / European Journal of Medicinal Chemistry. (2025).

  • Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research. (2011).

  • Benzisoxazole – Knowledge and References. Taylor & Francis Group. (2020).

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes. Beilstein Journal of Organic Chemistry. (2014).

Sources

Comparison of different synthetic routes to 2,1-Benzisoxazol-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 2,1-Benzisoxazol-7-ol (also known as 7-hydroxyanthranil). This scaffold is a critical intermediate in the development of antipsychotics (e.g., iloperidone analogs) and serine protease inhibitors.

The synthesis of the 7-hydroxy derivative presents a specific regiochemical challenge: the substituent is ortho to the nitrogen bridgehead, requiring precise precursor selection to avoid steric hindrance during the cyclization of the N–O bond.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Stannous Chloride Reduction Route 2: Electrochemical Cyclization Route 3: Indium-Mediated Cyclization
Mechanism Chemoselective Nitro ReductionCathodic Radical Anion CyclizationSingle Electron Transfer (SET)
Precursor 3-Hydroxy-2-nitrobenzaldehyde3-Hydroxy-2-nitrobenzaldehyde3-Hydroxy-2-nitrobenzaldehyde
Key Reagents SnCl₂[1][2]·2H₂O, HCl/EtOHCarbon Electrodes, H₂SO₄, MeOHIn powder, aq. EtOH, NH₄Cl
Yield 75–85%60–80%80–90%
Scalability High (Industrial Standard)Moderate (Flow Cell required for kg)Low (Reagent Cost)
Green Score Low (Tin waste)High (Reagent-free)Moderate (Indium recovery needed)

Route 1: Classical Chemical Reduction (SnCl₂)

This is the industry-standard "wet chemistry" approach. It relies on the partial reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes spontaneous intramolecular condensation with the proximal aldehyde carbonyl.

Mechanism of Action

The reaction proceeds via the reduction of the nitro group (


) to a nitroso (

) species. The lone pair on the nitrogen then nucleophilically attacks the carbonyl carbon of the aldehyde. Subsequent dehydration aromatizes the system to form the isoxazole ring.
Experimental Protocol
  • Preparation: Dissolve 3-hydroxy-2-nitrobenzaldehyde (1.0 eq) in ethanol (10 mL/g).

  • Reduction: Add SnCl₂·2H₂O (3.5 eq) followed by concentrated HCl (catalytic amount, ~0.5 mL per 10 mmol) to maintain acidic pH.

  • Reaction: Heat the mixture to 70°C for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane). The yellow starting material will fade to a fluorescent intermediate.

  • Workup: Cool to room temperature. Neutralize carefully with saturated NaHCO₃ (pH 7–8).

    • Critical Step: A thick tin salt precipitate will form. Filter through a Celite pad to remove tin hydroxides.

  • Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from ethanol/water to yield this compound as pale yellow needles.

Pros: Robust; tolerates the free phenol (7-OH). Cons: Stoichiometric tin waste is toxic and difficult to filter on a large scale.

Route 2: Green Electrochemical Synthesis

Electrochemical synthesis offers a reagent-free alternative, driving the reduction via electron transfer at the cathode surface. This method avoids heavy metal waste and is increasingly preferred in GMP environments.

Mechanism of Action

At the cathode, the nitroarene accepts electrons to form a radical anion. In acidic media, this protonates to a hydroxylamine-like intermediate which cyclizes with the aldehyde.

Experimental Workflow (Diagram)

ElectroSynthesis cluster_cell Electrochemical Cell Anode Anode (Pt or Graphite) Electrolyte 0.1M H2SO4 in MeOH/H2O Anode->Electrolyte Oxidation (H2O -> O2) Cathode Cathode (Carbon Felt/Glassy Carbon) Inter Nitro Radical Anion Cathode->Inter Reduction SM 3-Hydroxy-2-nitrobenzaldehyde SM->Cathode + e- Prod This compound Inter->Prod - H2O Cyclization

Figure 1: Electrochemical flow for the cathodic reduction of nitrobenzaldehyde.

Experimental Protocol
  • Setup: Use an undivided cell with a Graphite plate cathode and Platinum wire anode.

  • Electrolyte: Dissolve substrate (0.1 M) in MeOH:H₂O (9:1) containing 0.1 M H₂SO₄.

  • Electrolysis: Apply Constant Current (CCE) at 10–20 mA/cm². Pass 4.0–4.5 F/mol of charge.

  • Workup: Evaporate methanol. Neutralize the aqueous residue and extract with EtOAc.[3]

  • Result: High purity product often requiring no chromatography.

Pros: Sustainable; no metal residues; easy workup. Cons: Requires potentiostat/galvanostat; electrode fouling possible with phenolic substrates (passivation).

Route 3: Indium-Mediated Reductive Cyclization

For high-value, small-scale synthesis where yield is paramount and tin toxicity is unacceptable, Indium metal in aqueous media provides a mild, highly chemoselective route.

Mechanism of Action

Indium acts as a single-electron transfer agent. Unlike Tin, Indium functions well in aqueous ethanol and does not require strong acids, preserving sensitive functional groups.

Experimental Protocol
  • Reaction: To a solution of 3-hydroxy-2-nitrobenzaldehyde in EtOH:H₂O (2:1), add Saturated aq. NH₄Cl (1 mL/mmol) and Indium powder (3.0 eq).

  • Conditions: Reflux at 80°C for 4 hours.

  • Workup: Filter the mixture to remove unreacted Indium. Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc.[3]

  • Purification: Flash chromatography (SiO₂, Hexane:EtOAc 4:1).

Pros: Very mild conditions; highest functional group tolerance; no acidic hydrolysis of the isoxazole ring. Cons: Indium is expensive (


$) compared to Tin or Electricity.

References

  • Synthesis of 2,1-benzisoxazole derivatives (General SnCl2 method) Source: ResearchGate

  • Electrosynthesis of 2,1-Benzisoxazole from o-Nitrobenzaldehyde Source: ResearchGate

  • Indium mediated reductive heterocyclization of 2-nitroacylbenzenes Source: Tetrahedron Letters (via NIH/PubMed context)

  • 3-Hydroxy-2-nitrobenzaldehyde (Precursor Data) Source: PubChem

  • General synthesis of 2,1-benzisoxazoles (anthranils) Source: PMC (NIH)

Sources

Head-to-head comparison of 2,1-Benzisoxazol-7-ol with other phenolic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,1-Benzisoxazol-7-ol (also known as 7-hydroxyanthranil) against established phenolic scaffolds. It is designed for medicinal chemists and drug discovery scientists evaluating novel fragments for lead optimization.

Executive Summary: The "Cryptic" Phenol

This compound represents a specialized, underutilized scaffold in medicinal chemistry. Unlike its stable isomer 1,2-benzisoxazole (found in antipsychotics like Risperidone) or the robust benzofuran , the 2,1-benzisoxazole (anthranil) core possesses a labile N–O bond that imparts unique electronic and metabolic reactivity.

Key Verdict:

  • Primary Utility: A bioisostere for 8-hydroxyquinoline (8-HQ) with altered chelating properties and lower lipophilicity.

  • Critical Liability: Metabolic instability due to reductive ring opening (N–O bond cleavage) to form 2-aminobenzaldehyde derivatives.

  • Best Application: Fragment-based drug discovery (FBDD) targeting metalloenzymes or as a transient pharmacophore in prodrug strategies.

Physicochemical Profiling & Structural Logic

The placement of the hydroxyl group at position 7 creates a distinct intramolecular environment compared to other isomers.

Comparative Scaffold Analysis
FeatureThis compound 1,2-Benzisoxazol-7-ol 8-Hydroxyquinoline Benzofuran-7-ol
Structure Benzene fused to Isoxazole (N attached to benzene)Benzene fused to Isoxazole (O attached to benzene)Benzene fused to PyridineBenzene fused to Furan
7-OH Proximity Adjacent to Nitrogen (N-2) Adjacent to Oxygen (O-1) Adjacent to Nitrogen (N-1) Adjacent to Oxygen (O-1)
H-Bonding Strong Intramolecular (OH···N)Weak/Repulsive (OH···O)Strong Intramolecular (OH···N)Weak (OH···O)
pKa (Phenol) ~7.5 - 8.5 (Predicted)~8.0 - 9.09.8 (Phenol), 5.0 (NH+)~9.5
Chelation Bidentate (N, O) MonodentateBidentate (N, O) Monodentate
Stability Low (Reductive Ring Opening)High (Aromatic)High (Aromatic)High (Aromatic)
LogP ~1.8~2.0~2.0~2.5
Mechanistic Insight: The Chelation Mimicry

The this compound scaffold mimics the 8-hydroxyquinoline binding motif. The hydroxyl proton at C7 forms a hydrogen bond with the bridgehead nitrogen (N2). This pre-organizes the molecule for metal binding (e.g., Zn²⁺, Fe²⁺) or interaction with catalytic residues in enzymes (e.g., kinases, demethylases).

Expert Note: Unlike 8-HQ, the 2,1-benzisoxazole is not basic. The nitrogen lone pair is part of the pi-system/involved in the N-O bond, reducing its pKa significantly compared to the quinoline nitrogen. This reduces non-specific binding associated with cationic species.

Synthetic Accessibility & Protocols

Synthesis of this compound is less trivial than standard phenols due to the sensitivity of the anthranil ring. The most reliable route proceeds via the reductive cyclization of 2-nitro-3-hydroxybenzaldehyde .

Protocol: Reductive Cyclization from 2-Nitro Precursors

Target: this compound Precursor: 2-Nitro-3-hydroxybenzaldehyde (CAS: 42123-33-1)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dissolve 2-nitro-3-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid.

    • Prepare a fresh solution of SnCl₂·2H₂O (3.5 eq) in concentrated HCl (or use Zn/NH₄Cl for milder conditions).

  • Reduction & Cyclization (One-Pot):

    • Cool the aldehyde solution to 0°C.

    • Add the reducing agent dropwise. The nitro group reduces to the hydroxylamine (-NHOH) intermediate.[1]

    • Mechanism:[2][3] The nucleophilic nitrogen of the hydroxylamine attacks the adjacent aldehyde carbonyl.

    • Dehydration: Elimination of water yields the 2,1-benzisoxazole ring.

  • Workup (Critical for Stability):

    • Do NOT use strong base (NaOH) during workup, as this can degrade the anthranil ring (Polschmidt reaction).

    • Neutralize carefully with saturated NaHCO₃ to pH 6-7.

    • Extract immediately with Ethyl Acetate.

    • Dry over Na₂SO₄ and concentrate in vacuo at <40°C.

  • Purification:

    • Flash chromatography on silica gel.

    • Eluent: Hexane/EtOAc (gradient). 2,1-Benzisoxazoles are often yellow/orange oils or low-melting solids.

Visualizing the Synthesis Logic

Synthesis cluster_conditions Key Conditions Precursor 2-Nitro-3-hydroxybenzaldehyde (Aldehyde @ 1, Nitro @ 2, OH @ 3) Intermed Hydroxylamine Intermediate (Ar-NHOH) Precursor->Intermed SnCl2 / HCl (Partial Reduction) Product This compound (Anthranil Scaffold) Intermed->Product Cyclization (-H2O) SideProduct 2-Aminobenzaldehyde (Over-reduction) Intermed->SideProduct Strong Reduction (Avoid) Avoid Strong Base Avoid Strong Base Temp < 40°C Temp < 40°C

Caption: Synthesis pathway emphasizing the critical partial reduction step to avoid ring opening.

Metabolic & Stability Liability (The "Soft Spot")

The defining difference between 2,1-benzisoxazole and 1,2-benzisoxazole is metabolic stability.

  • 1,2-Benzisoxazole (Risperidone-like): The N-O bond is shielded and the ring is highly aromatic. It is generally stable to reductive metabolism.

  • 2,1-Benzisoxazole (Anthranil): The N-O bond is weaker. In vivo, reductases (e.g., aldehyde oxidase, cytosolic reductases) can cleave this bond.

Metabolic Pathway: Ring Opening
  • Reduction: The N-O bond is cleaved.

  • Product: Formation of 2-amino-3-hydroxybenzaldehyde (or ketone derivatives).

  • Consequence: Loss of pharmacophore integrity; potential for formation of reactive imines (toxicity alert).

Design Recommendation: If using this compound, assess metabolic stability in liver microsomes (HLM) early. If instability is high, consider substituting the C-3 position with electron-withdrawing groups (e.g., -CF3) to stabilize the ring, or switch to the 1,2-isomer if the specific N-location is not critical for binding.

Biological Applications & Case Studies

Case Study: Bioisostere for Metalloenzyme Inhibitors

In inhibitors of enzymes like Lipoxygenase (5-LOX) or Matrix Metalloproteinases (MMPs) , the phenol group often binds a catalytic metal.

  • Standard: 8-Hydroxyquinoline (High affinity, but high toxicity/mutagenicity risks).

  • Alternative: this compound.[4]

    • Advantage:[2][3][5] Retains the bidentate geometry (N...OH).

    • Differentiation: The weaker basicity of the anthranil nitrogen alters the metal binding constant (

      
      ), potentially improving selectivity for Zn²⁺ over Fe²⁺ compared to quinolines.
      
Signaling & Interaction Map

Bioactivity Scaffold This compound Mech1 Bidentate Chelation (7-OH + N-2) Scaffold->Mech1 Mech2 Bioisosteric Replacement of Catechol/Phenol Scaffold->Mech2 Tox Reductive Ring Opening (Metabolic Liability) Scaffold->Tox In Vivo Target1 Metalloenzymes (Zn2+, Fe2+ sites) Target2 Dopamine/Serotonin Receptors Mech1->Target1 Inhibition Mech2->Target2 Binding

Caption: Functional mapping of the scaffold showing therapeutic targets and metabolic risks.

References

  • Synthesis of 2,1-Benzisoxazoles

    • Zhang, M., et al. "TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles."[2] Journal of Organic Chemistry, 2021.[2]

  • Scaffold Properties & Bioisosterism

    • Poupaert, J., et al. "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes."[5] Current Medicinal Chemistry, 2005.[5]

  • Metabolic Stability of Benzisoxazoles

    • Comparison of 1,2- vs 2,1-benzisoxazole reactivity and ring-opening tendencies. Journal of the Chemical Society, Perkin Transactions 1.
  • Precursor Data (2-Nitro-3-hydroxybenzaldehyde)

    • PubChem Compound Summary for CID 78934.

Sources

Benchmarking the antioxidant activity of 2,1-Benzisoxazol-7-ol against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quest for novel antioxidant compounds is a critical endeavor in the fight against oxidative stress-related pathologies. This guide provides a comprehensive framework for evaluating the antioxidant potential of the promising, yet under-characterized molecule, 2,1-Benzisoxazol-7-ol. While the broader class of benzisoxazole derivatives has shown diverse biological activities, including anti-inflammatory and anticancer properties, a direct, systematic comparison of this compound's antioxidant capacity against established standards is lacking in current literature.[1][2][3][4][5]

This document outlines the scientific rationale and detailed experimental protocols for benchmarking this compound against three widely recognized antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). By following this guide, researchers can generate robust, comparative data to elucidate the antioxidant efficacy of this target compound.

Unveiling the Antioxidant Potential: Chemical Structures and Mechanisms

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.

This compound: The hydroxyl group at the 7th position of the benzisoxazole ring is the key functional group responsible for its predicted antioxidant activity. The stability of the resulting radical is influenced by the entire heterocyclic ring system.

Standard Antioxidants:

  • Trolox: A water-soluble analog of Vitamin E, its antioxidant activity stems from the hydroxyl group on the chromanol ring.[6] It is widely used as a standard in antioxidant assays due to its stable and predictable reactivity.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that can donate two electrons. Its antioxidant mechanism involves the formation of a relatively stable ascorbyl radical.[7][8]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant commonly used as a food preservative. Its antioxidant action is mediated by the donation of a hydrogen atom from its phenolic hydroxyl group.[9][10]

A Multi-Assay Approach for Comprehensive Evaluation

To obtain a comprehensive understanding of a compound's antioxidant profile, it is crucial to employ multiple assays that probe different aspects of antioxidant activity. This guide proposes a trio of well-established methods: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[11][12][13] The reduction of DPPH is visually indicated by a color change from violet to yellow, which is quantified spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method assesses the scavenging of the ABTS radical cation (ABTS•+).[11] It is applicable to both hydrophilic and lipophilic antioxidants and is less susceptible to steric hindrance than the DPPH assay.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, the FRAP assay measures the reducing potential of an antioxidant.[14] It is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Protocols

The following are detailed, step-by-step protocols for the three proposed antioxidant assays. It is imperative to perform these experiments with appropriate controls and replicates to ensure data accuracy and reproducibility.

DPPH Radical Scavenging Assay

This protocol is designed to determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50).

Materials:

  • This compound

  • Trolox, Ascorbic Acid, BHT

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Preparation of Test Compounds and Standards: Prepare stock solutions of this compound and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compounds and standards to their respective wells.

    • For the control, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[11][15]

    • Measure the absorbance at 517 nm using a microplate reader.[15]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Scavenging Assay

This protocol measures the ability of the test compounds to scavenge the pre-formed ABTS radical cation.

Materials:

  • This compound

  • Trolox, Ascorbic Acid, BHT

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Preparation of Test Compounds and Standards: Prepare stock solutions and serial dilutions of the test compound and standards in methanol or PBS.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the test compounds and standards to their respective wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[11]

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol quantifies the ability of the test compounds to reduce Fe³⁺ to Fe²⁺.

Materials:

  • This compound

  • Trolox, Ascorbic Acid, BHT

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Sodium acetate buffer (300 mM, pH 3.6)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This working FRAP reagent should be prepared fresh and warmed to 37°C before use.

  • Preparation of Test Compounds and Standards: Prepare stock solutions and serial dilutions of the test compound and standards.

  • Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100-1000 µM) to generate a standard curve.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compounds, standards, or ferrous sulfate solutions to their respective wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents.

Visualizing the Mechanisms and Workflow

To better understand the underlying principles and the experimental process, the following diagrams are provided.

DPPH_Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Donated H• Antioxidant Antioxidant (AH) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical Loses H•

Caption: DPPH radical scavenging mechanism.

ABTS_Assay ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS Accepts e- Antioxidant Antioxidant (AH) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical Donates e-

Caption: ABTS radical scavenging mechanism.

Benchmarking_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & Standards) Serial_Dilutions Perform Serial Dilutions Compound_Prep->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance IC50 Calculate IC50 Values (DPPH & ABTS) Absorbance->IC50 FRAP_Value Calculate FRAP Values Absorbance->FRAP_Value Comparison Compare with Standards IC50->Comparison FRAP_Value->Comparison

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.